molecular formula C16H12ClFN2O3S B2400073 3-chloro-4-fluoro-N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzenesulfonamide CAS No. 2034267-29-1

3-chloro-4-fluoro-N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzenesulfonamide

Cat. No.: B2400073
CAS No.: 2034267-29-1
M. Wt: 366.79
InChI Key: PTBBFEQORHZZMN-UHFFFAOYSA-N
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Description

3-chloro-4-fluoro-N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzenesulfonamide is a complex organic compound that features a combination of chloro, fluoro, furan, pyridine, and benzenesulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-fluoro-N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzenesulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction is known for its mild conditions and functional group tolerance, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include using more efficient catalysts, optimizing reaction conditions, and employing continuous flow chemistry techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-fluoro-N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield amines or alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological processes.

    Medicine: It has potential as a lead compound for developing new drugs.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-chloro-4-fluoro-N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-4-fluoro-N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzenesulfonamide
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-chloro-4-fluoro-N-[[2-(furan-2-yl)pyridin-4-yl]methyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClFN2O3S/c17-13-9-12(3-4-14(13)18)24(21,22)20-10-11-5-6-19-15(8-11)16-2-1-7-23-16/h1-9,20H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTBBFEQORHZZMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NC=CC(=C2)CNS(=O)(=O)C3=CC(=C(C=C3)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClFN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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